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The integration of physical laws into neural networks is a rapidly advancing field with the
potential to revolutionize scientific discovery, particularly in areas like drug development where
understanding the underlying physics of molecular interactions is paramount. This guide
provides a comprehensive technical overview of the core concepts, methodologies, and
applications of physics-informed neural networks (PINNSs), Lagrangian neural networks (LNNS),
and Hamiltonian neural networks (HNNSs).

Core Concepts: A Paradigm Shift in Scientific
Machine Learning

Traditional deep learning models are often treated as "black boxes," learning complex patterns
from vast datasets without explicit knowledge of the physical principles governing the system.

Physics-informed machine learning introduces a new paradigm by embedding these principles
directly into the neural network's architecture or training process. This approach offers several
key advantages:

» Improved Generalization from Sparse Data: By constraining the solution space to physically
plausible outcomes, these models can learn effectively from smaller datasets, a common
scenario in experimental sciences.[1]
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» Enhanced Interpretability: The inclusion of physical laws provides a clearer understanding of
the model's predictions and its relationship to the underlying scientific principles.

o Guaranteed Physical Consistency: The outputs of the model are more likely to adhere to
fundamental laws, such as conservation of energy, preventing non-physical predictions.[2][3]

Physics-Informed Neural Networks (PINNSs)

PINNs are the most common approach for incorporating physical laws into neural networks.
The core idea is to include the governing partial differential equations (PDES) as a
regularization term in the loss function. The neural network is trained to minimize both the error
between its predictions and the available data (data-driven loss) and the residual of the PDE
(physics-based loss).[1][4]

Key Features of PINNs:
o Flexibility: Applicable to a wide range of problems governed by PDEs.[1]

o Soft Constraints: Physical laws are typically enforced as "soft" constraints through the loss
function.

» Automatic Differentiation: Leverages automatic differentiation to compute the derivatives
required to evaluate the PDE residuals.[4]

Lagrangian Neural Networks (LNNs)

LNNs are inspired by Lagrangian mechanics, which describes the dynamics of a system in
terms of a scalar function called the Lagrangian (the difference between kinetic and potential
energy). The neural network is trained to learn the Lagrangian of a system, and the equations
of motion are then derived from the learned Lagrangian using the Euler-Lagrange equation.[2]

[51[6]
Key Features of LNNs:

» Energy Conservation: By learning the Lagrangian, LNNs can naturally enforce the
conservation of energy.[2]
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* No Need for Canonical Coordinates: Unlike Hamiltonian Neural Networks, LNNs do not
require the use of canonical coordinates, which can be difficult to define for complex
systems.[2][6]

 Architectural Constraint: The physical law is embedded in the structure of how the dynamics
are derived from the learned scalar function.

Hamiltonian Neural Networks (HNNs)

HNNs are based on Hamiltonian mechanics, another formulation of classical mechanics that
describes a system's dynamics using a scalar function called the Hamiltonian (the total energy
of the system). The neural network learns the Hamiltonian, and the time evolution of the
system's state is then determined by Hamilton's equations.[3][6][7][8]

Key Features of HNNSs:

o Exact Conservation Laws: HNNs are designed to learn and respect exact conservation laws,
particularly the conservation of energy.[3][7][8]

o Symplectic Structure: The dynamics generated by HNNs preserve the symplectic structure of
phase space, leading to stable long-term predictions.

e Requires Canonical Coordinates: A potential limitation is the need to define the system's
state in terms of canonical coordinates (position and momentum), which is not always
straightforward.[2]

Methodologies and Experimental Protocols

This section details the experimental protocols for implementing and training these physics-
informed models, drawing from examples in the literature.

A General Workflow for Training PINNs

The following diagram illustrates a typical workflow for training a Physics-Informed Neural
Network.
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General Workflow for Training a PINN
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Caption: A diagram illustrating the general workflow for training a Physics-Informed Neural
Network (PINN).
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Detailed Experimental Protocol for a PINN (Example: 1D Burgers' Equation)

The Burgers' equation is a fundamental PDE that describes wave propagation and shock
formation.

e Problem Definition:
o PDE: du/dt + u * du/ox - v * d2u/dxz = 0, for x in [-1, 1], t in[9]
o Initial Condition: u(x, 0) = -sin(Ttx)
o Boundary Conditions: u(-1, t) =u(1,t) =0

e Neural Network Architecture:

o Afully connected neural network with 2 input neurons (x, t), several hidden layers (e.g., 4
layers with 50 neurons each), and 1 output neuron (u).

o Activation functions are typically hyperbolic tangent (tanh) or sine.
e Loss Function:

o Data Loss (MSE_data): Mean squared error between the network's prediction and the
initial and boundary condition data.

o Physics Loss (MSE_physics): Mean squared error of the PDE residual, evaluated at a set
of random collocation points within the domain.

o Total Loss: MSE = MSE_data + A * MSE_physics, where A is a hyperparameter to balance
the two loss terms.

e Training Procedure:
o Generate training data:

= Sample points on the initial time slice (t=0) and along the spatial boundaries (x=-1 and
x=1).
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= Sample a larger number of collocation points randomly from within the spatio-temporal
domain.

o Initialize the neural network's weights and biases.

o Use an optimizer, often a combination of Adam for a number of epochs followed by L-
BFGS for fine-tuning, to minimize the total loss function.

o The training process iteratively updates the network's parameters until the total loss is
minimized, resulting in a network that approximates the solution to the PDE.

Experimental Protocol for LNNs and HNNs (Example:
Ideal Mass-Spring System)

For LNNs and HNNSs, the approach shifts from enforcing a PDE residual to learning a scalar
energy function.

e System Dynamics: A simple harmonic oscillator (mass-spring system) is a good example.
The system conserves total energy.

¢ Neural Network Architecture:

o A fully connected neural network that takes the system's state (position g and momentum
p for HNNSs, or position g and velocity g_dot for LNNs) as input and outputs a single scalar
value representing the learned Hamiltonian or Lagrangian.

e Loss Function and Training:

o HNN: The loss is calculated on the time derivatives of the state. The network predicts the
Hamiltonian H. Then, Hamilton's equations (dq/dt = o0H/0p, dp/dt = -0H/dq) are used to
compute the predicted time derivatives. The loss is the mean squared error between these
predicted derivatives and the true derivatives from the training data.[6]

o LNN: The network learns the Lagrangian L. The Euler-Lagrange equation is used to derive
the equations of motion. The loss function minimizes the discrepancy between the
predicted and true dynamics.[2]
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e Data Generation:

o Generate trajectories of the mass-spring system by solving its ordinary differential
equations using a numerical integrator. Each data point consists of the state (q, p or q,
g_dot) and the corresponding time derivatives (dg/dt, dp/dt or dg/dt, d2q/dt?).

The following diagram illustrates the logical relationship in training a Hamiltonian Neural
Network.
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Training Logic for a Hamiltonian Neural Network
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Caption: A diagram showing the training logic for a Hamiltonian Neural Network (HNN).
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Applications in Drug Development

Physics-informed neural networks are finding increasing applications in drug discovery and
development, from molecular modeling to predicting pharmacokinetic profiles.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Modeling

PINNs can be used to solve the ordinary differential equations (ODES) that govern the
absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A
"Pharmacokinetic Informed Neural Network" (PKINN) can discover intrinsic mechanistic models
from noisy data.[10]

Experimental Setup for a PKINN:

Parameter Description

Model Two-compartment pharmacokinetic model with
ode
first-order absorption and elimination.

Dat Synthetic data generated from the model with
ata
varying levels of Gaussian noise.

A fully connected neural network to approximate
Neural Network ) ]
the drug concentration over time.

_ The loss function includes the residual of the
Physics-Informed Loss o
ODEs describing the two-compartment model.

The network is trained to fit the noisy
Training concentration data while adhering to the PK

model equations.

Molecular Dynamics and Binding Affinity Prediction

LNNs and HNNs are well-suited for modeling molecular dynamics, as they can learn and
preserve the energy of the system. This is crucial for simulating protein folding and predicting
drug-target binding affinities. By learning the potential energy surface of a molecular system,
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these models can predict the forces on each atom and simulate the system's trajectory over
time.

Quantitative Data and Performance Comparison

The performance of physics-informed models can be compared to traditional numerical solvers
(e.g., Finite Element Method - FEM) and standard neural networks.

Key Performance o
Model/Method Problem ) Finding
Metric(s)

FEM is significantly
1D Allen-Cahn Solution Time, faster and often more
PINN vs. FEM _ )
Equation Relative Error accurate for forward

problems.[11][12]

Can achieve low error
rates, but
2D Incompressible ) performance depends
PINN Relative L2 error
Flow on network
architecture and

training.

LNNs show
significantly better

LNN vs. Baseline NN Double Pendulum Energy Conservation energy conservation
over long-term

predictions.[2]

HNNs produce stable,

non-decaying orbits,
HNN vs. Baseline NN Ideal Mass-Spring Trajectory Prediction while baseline NNs

can lead to energy

dissipation or gain.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different physics-informed
neural network approaches.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://academic.oup.com/imamat/article/89/1/143/7680268
https://arxiv.org/pdf/2302.04107
https://greydanus.github.io/2020/03/10/lagrangian-nns/
https://greydanus.github.io/2019/05/15/hamiltonian-nns/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relationships Between Physics-Informed Models
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Caption: A diagram showing the relationships between different physics-informed modeling
approaches.

Conclusion and Future Directions

Embedding physical laws into neural networks represents a significant step towards building
more robust, accurate, and interpretable Al models for scientific applications. While PINNSs,
LNNs, and HNNs have shown great promise, challenges remain in their training, scalability,
and application to more complex, real-world problems. Future research will likely focus on
developing more sophisticated architectures, more efficient training algorithms, and hybrid
approaches that combine the strengths of different physics-informed models and traditional
numerical methods. For drug development professionals, these advancements hold the
potential to accelerate the discovery and optimization of new therapeutics by providing more
accurate and reliable in silico models of biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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